![molecular formula C26H35N7O2S B1683925 TG101209 CAS No. 936091-14-4](/img/structure/B1683925.png)
TG101209
概述
描述
TG101209 是一种小分子抑制剂,选择性地靶向 Janus 激酶 2 (JAK2)。它已在潜在的治疗应用方面得到广泛研究,特别是在治疗骨髓增殖性疾病和某些类型的癌症方面。 该化合物以其抑制 JAK-STAT 信号通路的能力而闻名,该通路在细胞增殖、分化和凋亡中起着至关重要的作用 .
科学研究应用
In Vitro Studies
-
Multiple Myeloma :
- TG101209 has shown significant cytotoxic effects against multiple myeloma cell lines. In studies, it induced apoptosis and inhibited cell cycle progression, demonstrating a dose-dependent relationship in its efficacy. The combination of this compound with phosphoinositide 3-kinase (PI3K) inhibitors resulted in synergistic effects, enhancing cytotoxicity against myeloma cells .
- Burkitt Lymphoma :
-
Lung Cancer :
- This compound has been shown to sensitize lung cancer cells to radiation therapy. In clonogenic assays, it increased the sensitivity of HCC2429 and H460 lung cancer cells to radiation, suggesting that lower doses of radiation could achieve similar anti-tumor effects when combined with this compound .
- Chronic Myeloid Leukemia :
In Vivo Studies
- Animal Models :
- Combination Therapies :
Data Tables
Cancer Type | Mechanism | Efficacy Observed | Combination Potential |
---|---|---|---|
Multiple Myeloma | JAK2 inhibition leading to apoptosis | Significant cytotoxicity observed | Synergistic with PI3K inhibitors |
Burkitt Lymphoma | Induction of apoptosis and differentiation | Effective growth inhibition | Synergistic with doxorubicin |
Lung Cancer | Radiosensitization | Increased sensitivity to radiation | Effective when combined with radiation |
Chronic Myeloid Leukemia | Targeting BCR-ABL resistant cells | Reduced cell viability | Bone-targeted formulations enhance efficacy |
Case Studies
-
Multiple Myeloma Case Study :
A study involving multiple myeloma patient-derived cells showed that this compound could induce apoptosis in 80% of tested samples, highlighting its potential as a therapeutic agent against resistant myeloma cases . -
Burkitt Lymphoma Case Study :
In a preclinical model using Burkitt lymphoma cells, treatment with this compound led to a significant decrease in tumor volume and improved survival rates compared to control groups .
作用机制
TG101209 通过选择性抑制 JAK2 发挥作用,JAK2 是一种参与 JAK-STAT 信号通路的酪氨酸激酶。 这种抑制阻止了 STAT3 和 STAT5 等下游信号分子的磷酸化和激活,导致细胞增殖减少和凋亡增加 。 该化合物还影响其他信号通路,包括凋亡和自噬之间的串扰 .
生化分析
Biochemical Properties
TG101209 plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is a potent inhibitor of JAK2, a tyrosine kinase that plays a central role in the signaling of many hematopoietic cytokines . This compound inhibits the growth of Ba/F3 cells expressing JAK2V617F or MPLW515L mutations with an IC50 of 200 nM . It induces cell cycle arrest and apoptosis in acute myeloid leukemia cell lines expressing human JAK2V617F, and inhibits the phosphorylation of JAK2V617F, STAT5, and STAT3 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of Burkitt lymphoma cells by inducing apoptosis and differentiation toward mature B cells . It also suppresses the growth of hematopoietic progenitors carrying JAK2V617F or MPLW515K/L mutations . In lung cancer cells, this compound inhibits the activation of STAT3 and the expression of survivin, a protein that inhibits apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound inhibits the JAK2/STAT3/c-MYB signaling axis, which is a major oncogenic signaling event involved in the development of Burkitt lymphoma . By suppressing this signaling axis and crosstalk between downstream signaling pathways, this compound exerts its anti-lymphoma role .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It induces apoptosis in human erythroleukemia (HEL) cells expressing JAK2V617F homozygously at 24 hours . It also suppresses tumor growth and prolongs the overall survival of mice bearing Burkitt lymphoma cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In SCID mice injected intravenously with Ba/F3-JAK2V617F cells, administration of two oral doses of this compound (50 mg/kg) resulted in a marked decrease in STAT5 phosphorylation in splenic tumors 5 hours post-administration .
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway, a central signaling pathway by cytokine receptors that is critical in blood lineage development and the immune response . It inhibits the constitutive activation of this pathway, which may transmit anti-apoptotic, proliferative, and differentiation signals and contribute to tumor development, invasion, and metastasis .
准备方法
TG101209 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。 合成路线通常从制备 5-甲基嘧啶-2,4-二胺开始,然后通过各种化学反应对其进行修饰,引入诸如对-(4-甲基哌嗪-1-基)苯基和间-(叔丁基磺酰胺基)苯基等官能团 。this compound 的工业生产方法没有得到广泛的文献记载,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
TG101209 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰 this compound 中存在的官能团,可能会改变其生物活性。
这些反应中常用的试剂包括氧化剂、还原剂和用于取代反应的各种亲核试剂。从这些反应中形成的主要产物取决于所用条件和试剂。
相似化合物的比较
TG101209 通常与其他 JAK2 抑制剂(如鲁索利替尼和 SAR302503 (TG101348))进行比较。虽然所有这些化合物都靶向 JAK2,但 this compound 在其选择性和效力方面是独一无二的。 与鲁索利替尼相比,它对原发性骨髓纤维化显示出更好的靶向性,并且对 JAK2V617F 和 MPLW515L/K 突变具有显着活性 。其他类似的化合物包括:
鲁索利替尼: 另一种用于治疗骨髓增殖性疾病的 JAK2 抑制剂。
SAR302503 (TG101348): 一种作用机制相似但化学结构不同的 JAK2 抑制剂.
生物活性
TG101209 is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway, which plays a crucial role in various hematological malignancies, including myeloproliferative neoplasms and lymphomas. This compound has garnered significant attention due to its potential therapeutic efficacy against cancers characterized by aberrant JAK2 activation, such as Burkitt lymphoma (BL) and chronic myeloid leukemia (CML). This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and clinical implications.
This compound exerts its effects primarily through the inhibition of JAK2 kinase activity. The compound demonstrates high specificity for JAK2, with an IC50 of approximately 6 nM, while showing less potency against other kinases such as FLT3 and RET (IC50 values of 25 nM and 17 nM respectively) . The inhibition of JAK2 leads to the downregulation of downstream signaling pathways, particularly the STAT3 pathway, which is often constitutively activated in various malignancies.
Key Pathways Affected
- JAK2/STAT3 Pathway : this compound inhibits the phosphorylation of JAK2 and STAT3, resulting in reduced transcriptional activity associated with cell survival and proliferation.
- Cell Cycle Regulation : The compound induces cell cycle arrest in the G2/M phase, as evidenced by decreased S phase cell ratios in treated BL cells .
- Apoptosis Induction : this compound promotes apoptosis through a mitochondrial-mediated caspase-dependent pathway. This is characterized by cytochrome c release from mitochondria to the cytoplasm and activation of caspases .
Burkitt Lymphoma
In vitro studies have demonstrated that this compound significantly inhibits the growth of both EBV-positive and EBV-negative Burkitt lymphoma cell lines. Key findings include:
- Cell Growth Inhibition : this compound effectively inhibited BL cell growth and induced apoptosis in a dose-dependent manner .
- Synergistic Effects : The compound displayed synergistic effects when used in combination with doxorubicin, enhancing overall treatment efficacy .
Table 1: Effects of this compound on Burkitt Lymphoma Cells
Parameter | Result |
---|---|
IC50 for Raji Cells | ~6 μM |
Apoptosis Induction | Increased cleaved caspase-3 levels |
Cell Cycle Arrest | G2/M phase accumulation |
Synergy with Doxorubicin | Enhanced anti-tumor activity |
Chronic Myeloid Leukemia
This compound has also shown promise in treating CML, particularly in cells resistant to BCR-ABL targeted therapies. Notable findings include:
- Effective Concentration : A bone-targeted formulation achieved sustained concentrations above 17.5 μmol/L necessary for effective CML cell killing .
- Therapeutic Efficacy : In murine models, this compound treatment resulted in significant inhibition of leukemia cell growth and prolonged survival .
Table 2: Efficacy of this compound in CML Models
Model Type | Treatment Dose | Outcome |
---|---|---|
Murine CML Model | 40 mg/kg | Extended survival |
Resistance to BCR-ABL | Targeted this compound | Significant growth inhibition |
Clinical Implications and Case Studies
Several case studies have highlighted the clinical relevance of this compound. In one study involving patients with myeloproliferative disorders harboring JAK2 mutations, this compound was found to induce apoptosis in primary hematopoietic progenitor cells .
Case Study Highlights
- Patient Response : In a cohort of ten patients with JAK2V617F mutations, eight demonstrated significant apoptosis following this compound treatment.
- Combination Therapies : Studies suggest that combining this compound with other agents like panobinostat may enhance therapeutic outcomes in resistant cases .
属性
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDOKQYTTYUYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587364 | |
Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936091-14-4 | |
Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of TG101209?
A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2) [, , , , , ].
Q2: How does this compound interact with JAK2?
A2: this compound binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity [, , ].
Q3: What are the downstream effects of JAK2 inhibition by this compound?
A3: Inhibition of JAK2 by this compound leads to the suppression of downstream signaling pathways, including JAK-STAT [, , , , ], RAS/MAPK [, , , , ], and PI3K/AKT [, , , , ] pathways.
Q4: How does this compound affect cell proliferation and survival?
A4: this compound induces cell cycle arrest [, , ], inhibits cell proliferation [, , , , ], and promotes apoptosis [, , , , ] in various cancer and hematological cell lines.
Q5: How do structural modifications of this compound affect its activity?
A5: Specific structural modifications on this compound can modulate its activity, potency, and selectivity for JAK2 and other kinases. For example, researchers have explored modifications to improve its BET bromodomain inhibitory activity while retaining its JAK2 inhibitory activity [, ].
Q6: Are there any known dual-activity inhibitors based on the this compound scaffold?
A6: Yes, research has led to the development of MA2-014, a derivative of this compound, which displays dual JAK2 and BET bromodomain inhibitory activities [, ].
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: While detailed ADME studies are not extensively reported in the provided literature, certain studies indicate oral bioavailability and efficacy of this compound in rodent models [].
Q8: How does the concentration of this compound in bone marrow relate to its in vitro cell-killing activity in chronic myeloid leukemia (CML)?
A8: Research suggests a correlation between bone marrow concentration of this compound and its efficacy against CML cells, highlighting the importance of targeted drug delivery for improved treatment outcomes [].
Q9: In which disease models has this compound shown preclinical efficacy?
A9: this compound has demonstrated preclinical efficacy in a variety of models, including lung cancer [], myeloproliferative neoplasms (MPNs) [, , , , ], acute lymphoblastic leukemia [], multiple myeloma [, , ], T-cell acute lymphoblastic leukemia (T-ALL) [], glioblastoma [], beta-thalassemia [, , ], and chronic myelomonocytic leukemia (CMML) [].
Q10: What is the evidence for the efficacy of this compound in lung cancer models?
A10: In vitro and in vivo studies have shown that this compound enhances the effects of radiation in lung cancer by inhibiting STAT3 activation and survivin expression [].
Q11: How effective is this compound against myeloproliferative neoplasms (MPNs)?
A11: this compound effectively inhibits the growth of MPN cells, particularly those harboring JAK2V617F or MPLW515L/K mutations [, ]. It synergizes with other agents like panobinostat [] and BEZ235 [] to further enhance anti-tumor activity against MPN cells.
Q12: Can this compound overcome resistance to other therapies?
A12: Research suggests that this compound, either alone or in combination with other agents, can overcome resistance to therapies such as tyrosine kinase inhibitors (TKIs) in CML [, , ] and MPNs [].
Q13: Has this compound been evaluated in clinical trials?
A13: While the provided literature doesn't cite completed clinical trials for this compound, its promising preclinical activity supports its potential as a candidate for clinical development, particularly against hematologic malignancies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。